
2-((4-fluorophenyl)thio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-fluorophenyl)thio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as 'compound X' in the scientific literature. In
作用机制
The mechanism of action of compound X is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which can lead to the suppression of tumor growth and inflammation. Additionally, it has been shown to have an effect on the dopamine system in the brain, which may be responsible for its potential therapeutic properties in neurological disorders.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been shown to have an effect on the dopamine system in the brain, which may be responsible for its potential therapeutic properties in neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using compound X in lab experiments is its potential therapeutic properties. Additionally, it is relatively easy to synthesize and has a high purity. However, one of the limitations of using compound X in lab experiments is that its mechanism of action is not yet fully understood. Additionally, it may have side effects that are not yet known, which could limit its potential therapeutic use.
未来方向
There are many potential future directions for research on compound X. One area of research could focus on further understanding its mechanism of action, which could lead to the development of more effective treatments for various diseases. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Furthermore, research could explore the potential use of compound X in combination with other drugs to enhance its therapeutic properties. Finally, research could explore the potential use of compound X in the treatment of other diseases, such as autoimmune diseases and infectious diseases.
合成方法
The synthesis of 2-((4-fluorophenyl)thio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide involves the reaction of 4-fluorophenylthiourea with N-(4-bromobenzyl)-1-(pyridin-2-yl)piperidin-4-amine in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, which results in the formation of compound X.
科学研究应用
Compound X has shown potential therapeutic properties in various scientific research studies. It has been studied for its anti-tumor, anti-inflammatory, and anti-cancer properties. Additionally, it has been shown to have potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3OS/c20-16-4-6-17(7-5-16)25-14-19(24)22-13-15-8-11-23(12-9-15)18-3-1-2-10-21-18/h1-7,10,15H,8-9,11-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAQKFQISPKNPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CSC2=CC=C(C=C2)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Lithium 8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B2906892.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2906896.png)
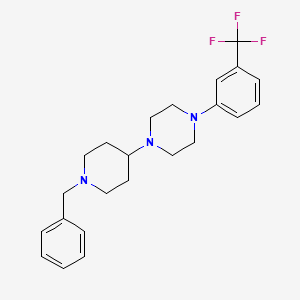
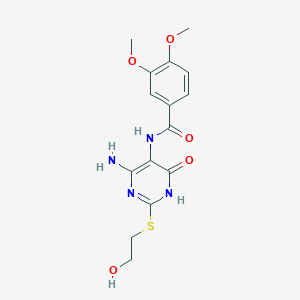
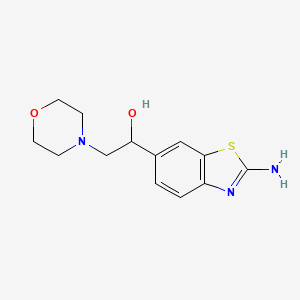
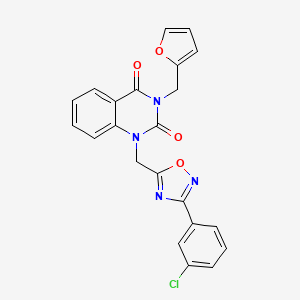
![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2906903.png)
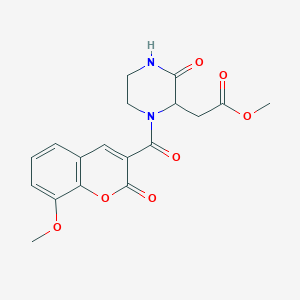
![N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-ynamide](/img/structure/B2906907.png)
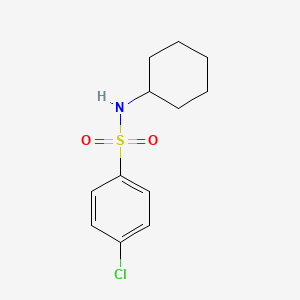

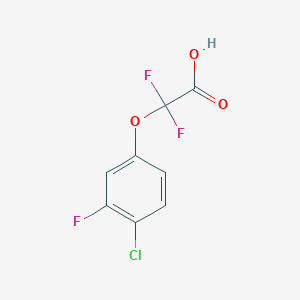
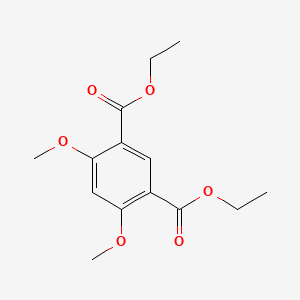
![1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2906915.png)